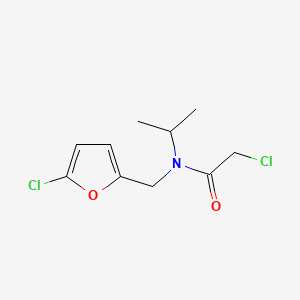
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- is a synthetic organic compound It is characterized by the presence of a chloroacetamide group attached to a furanyl ring, which is further substituted with a chloro group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, 5-chloro-2-furancarboxaldehyde, and isopropylamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Reaction Steps: The key steps involve the formation of an imine intermediate, followed by nucleophilic substitution to introduce the chloro and isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification Techniques: Using purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles like sodium azide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Agrochemicals: The compound could be used in the development of pesticides or herbicides.
Materials Science: It may find applications in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-chloro-N-(2-furanyl)-N-(1-methylethyl)-: Similar structure but lacks the additional chloro group on the furanyl ring.
Acetamide, 2-chloro-N-(5-chloro-2-thienyl)-N-(1-methylethyl)-: Contains a thienyl ring instead of a furanyl ring.
Acetamide, 2-chloro-N-(2-pyridyl)-N-(1-methylethyl)-: Features a pyridyl ring in place of the furanyl ring.
Uniqueness
The uniqueness of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-(1-methylethyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
75228-86-3 |
|---|---|
Molecular Formula |
C10H13Cl2NO2 |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C10H13Cl2NO2/c1-7(2)13(10(14)5-11)6-8-3-4-9(12)15-8/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
NNUBGEVFECRUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=C(O1)Cl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















